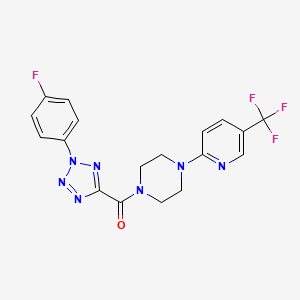

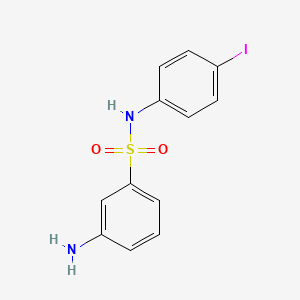

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11IN2O2S and a molecular weight of 374.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a detailed description of the molecule’s structure, including the positions of the iodine, nitrogen, and sulfur atoms.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the literature.Applications De Recherche Scientifique

Synthesis and Crystal Structure

- A study by Subashini et al. (2009) discussed the synthesis and crystal structure of a related Schiff base, highlighting the molecular conformation and interactions within the compound (Subashini et al., 2009).

Molecular Interactions and Physical Properties

- Research by Perlovich et al. (2008) focused on various sulfonamides, including derivatives similar to 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, exploring their crystal structures and thermodynamic properties. This study provided insights into molecular interactions in crystals and solutions, which are essential for understanding the compound's behavior in different states (Perlovich et al., 2008).

Carbonic Anhydrase Inhibition

- A 2013 study by Supuran et al. evaluated sulfonamide inhibitors, including compounds structurally related to this compound, for their inhibitory activity against carbonic anhydrase isoenzymes. These findings are relevant in the context of therapeutic applications (Supuran et al., 2013).

Antimicrobial and Biological Screening

Studies have also focused on the antimicrobial properties of sulfonamide derivatives. For example, a study by Hassan et al. (2021) synthesized novel sulfonamide compounds, including those structurally related to this compound, and evaluated their antimicrobial activities (Hassan et al., 2021).

Another study by Pervaiz et al. (2020) focused on the synthesis and characterization of sulfonamide metal complexes, including their antimicrobial activities, highlighting the compound's potential in pharmaceutical chemistry (Pervaiz et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

This compound inhibits the enzyme dihydropteroate synthetase by mimicking the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme . This competitive inhibition prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are the building blocks of DNA . The disruption of these biochemical pathways results in the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the synthesis of essential components of bacterial DNA, thereby inhibiting bacterial growth .

Propriétés

IUPAC Name |

3-amino-N-(4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRSQRZMEAYPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)